![molecular formula C18H21NO4 B5511530 N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

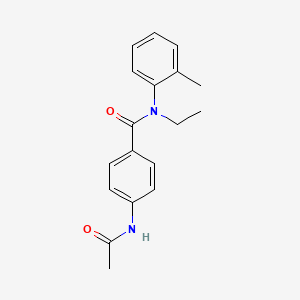

Descripción

This compound is a benzopyran-based molecule. Benzopyran compounds are known for their diverse biological activities and applications in medicinal chemistry. They are often explored for their potential therapeutic activities, including as potassium-channel openers which can have cardiovascular benefits (Yoon, Yoo, & Shin, 1998).

Synthesis Analysis

The synthesis of related benzopyran-based compounds involves various chemical reactions and techniques. For instance, certain benzopyran derivatives have been synthesized and evaluated for their biological activities, such as anti-HIV properties, using methods like the MTT method (Bhavsar et al., 2011).

Molecular Structure Analysis

The molecular structure of benzopyran compounds often features significant geometrical arrangements. For instance, in some benzopyran derivatives, specific groups like the 4-acetamide group can be nearly perpendicular to the benzopyran plane, influencing the compound's properties and interactions (Yoon et al., 1998).

Chemical Reactions and Properties

Benzopyran compounds can engage in a variety of chemical reactions, forming different molecular arrangements and derivatives. These reactions can significantly alter their chemical properties and potential applications (Bhavsar et al., 2011).

Physical Properties Analysis

The physical properties of benzopyran derivatives, such as solubility, melting point, and crystalline structure, can vary significantly based on their molecular structure and the nature of the substituents attached to the core benzopyran ring.

Chemical Properties Analysis

Benzopyran compounds often exhibit a range of chemical properties, including biological activity. The specific chemical properties of these compounds depend on their molecular structure, substituents, and the presence of functional groups. For example, certain benzopyran derivatives have shown anti-HIV activity in vitro, demonstrating the potential medicinal applications of these compounds (Bhavsar et al., 2011).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

The compound N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide, although not directly mentioned, falls within a category of compounds that have been extensively studied for their potential applications in various fields of scientific research. Compounds with similar structural motifs have demonstrated a wide range of chemical and biological activities.

One area of interest is the development of novel compounds through synthetic chemistry. For example, the synthesis of 2,9-dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one involves a complex reaction pathway starting from related chromene derivatives. This process highlights the synthetic versatility of chromene-based compounds, which can be manipulated to generate diverse molecular structures with potential biological activities. Preliminary tests of these synthesized compounds have shown significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition, indicating their potential as antioxidant and anti-inflammatory agents (Vlachou et al., 2023).

In another study, new prenylated orcinol derivatives isolated from Rhododendron dauricum exhibited strong inhibitory effects on histamine release from rat peritoneal mast cells. This suggests their utility in developing treatments for allergic reactions (Iwata et al., 2004).

Additionally, the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid demonstrate the exploration of chromene derivatives for antibacterial activity. These studies provide a foundation for further investigation into their potential medicinal uses (Čačić et al., 2009).

Antimicrobial and Antiviral Activities

Compounds with chromene structures have also been evaluated for their antimicrobial and antiviral activities. For instance, coumarinyl Schiff base derivatives have been synthesized and tested for in vitro antimicrobial activity, showing potential inhibition against various bacterial strains. This indicates the broad-spectrum antimicrobial potential of chromene-based compounds (Mishra et al., 2014).

Moreover, N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have been synthesized and shown moderate to potent activity against wild-type HIV-1, highlighting their potential as anti-HIV agents (Bhavsar et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-11-15(22-10-16(20)19(2)3)9-8-13-12-6-4-5-7-14(12)18(21)23-17(11)13/h8-9H,4-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMDRTSJKBOUBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)

![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)

![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)

![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)